3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester
Description
3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester is a four-membered azetidine ring derivative with two key functional groups:
- Benzyl ester at the 1-carboxylic acid position: This group improves lipophilicity and serves as a protective moiety for the carboxylic acid, enabling controlled deprotection in synthetic pathways.
Properties
IUPAC Name |
benzyl 3-(iodomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAFQWMLGHDLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Hydroxymethyl Intermediate and Halogen Exchange
This route draws inspiration from the conversion of 3-hydroxyazetidine derivatives to cyano analogs, adapting the strategy for iodination.
Step 1: Synthesis of 3-Hydroxymethyl-azetidine-1-carboxylic Acid Benzyl Ester
Starting with azetidine-1-carboxylic acid benzyl ester, a hydroxymethyl group is introduced at position 3 via aldol condensation or Grignard addition. Alternatively, 3-hydroxyazetidine (protected as the benzyl ester) could undergo hydroxymethylation using formaldehyde under basic conditions.
Step 2: Mesylation and Iodide Displacement
The hydroxymethyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane. Subsequent treatment with sodium iodide in acetone facilitates nucleophilic substitution, yielding the iodomethyl derivative.
Table 1: Reaction Conditions for Iodomethylation
| Step | Reagent | Solvent | Temperature | Yield (Hypothetical) |
|---|---|---|---|---|
| 1 | MsCl, Et₃N | CH₂Cl₂ | 0–5°C | 85% |
| 2 | NaI, Acetone | Acetone | Reflux | 72% |
Route 2: Direct Alkylation of Azetidine
This method parallels the N-benzyl-3-cyano azetidine synthesis described in the patents, replacing the cyano group with iodomethyl.
Step 1: Preparation of 3-Chloromethyl-azetidine-1-carboxylic Acid Benzyl Ester
Azetidine-1-carboxylic acid benzyl ester is treated with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂).
Step 2: Finkelstein Reaction
The chloromethyl intermediate undergoes halogen exchange with sodium iodide in anhydrous acetone, exploiting the higher nucleophilicity of iodide.
Key Considerations :
-
Solvent polarity : Acetone enhances iodide nucleophilicity.
-
Exclusion of moisture : Prevents hydrolysis of the chloromethyl group.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Route 1 offers better regioselectivity due to the stability of the mesylate intermediate. However, multi-step synthesis may reduce overall yield.
-
Route 2 is shorter but risks over-alkylation at the nitrogen, requiring stringent stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions in the presence of nucleophiles or under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used. Reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Ring-Opening: Acidic conditions (e.g., HCl) or nucleophiles (e.g., water, alcohols) can induce ring-opening.
Major Products Formed
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the azetidine ring.
Ring-Opening: Linear or branched amines or alcohols, depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an azetidine ring, an iodomethyl group, and a benzyl ester functional group. The synthesis typically involves several key steps:
- Formation of the Azetidine Ring: Cyclization reactions of β-amino alcohols or β-amino acids are commonly employed.
- Introduction of the Iodomethyl Group: This is achieved through halogenation reactions, often using iodomethane in the presence of a base.
- Esterification: The carboxylic acid group is esterified with benzyl alcohol using catalysts like sulfuric acid or coupling reagents such as dicyclohexylcarbodiimide (DCC).
These synthetic routes allow for the production of various derivatives that can be utilized in further chemical transformations.
Organic Chemistry
3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester serves as a valuable intermediate in organic synthesis. Its unique iodomethyl group acts as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of various substituted azetidines and other complex organic molecules. This property enhances its utility in synthesizing heterocycles and other functionalized compounds.
Biological Research
In biological studies, this compound can be employed as a building block for bioactive molecules. Its azetidine structure is relevant in medicinal chemistry, particularly in the development of new pharmaceuticals targeting enzyme mechanisms or acting as inhibitors. The reactivity of the iodomethyl group allows for modifications that can lead to compounds with significant biological activity.
Industrial Applications
The compound has potential applications in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for creating polymers and coatings with specific properties. Additionally, its use in synthesizing other derivatives can contribute to developing new materials with enhanced functionalities.
Case Studies and Research Findings
Recent studies have explored the use of azetidine derivatives in medicinal chemistry. For instance, research has demonstrated that azetidine-based α-amino acids can be synthesized using similar methodologies, leading to compounds that exhibit promising biological activities such as antimicrobial properties . Furthermore, patents have outlined methods for utilizing these derivatives as intermediates in synthesizing more complex molecules .
Mechanism of Action
The mechanism of action of 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester is largely dependent on its chemical reactivity. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The azetidine ring, due to its ring strain, can undergo ring-opening reactions, which can be exploited in synthetic transformations. The benzyl ester group can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among azetidine/piperidine derivatives:
Key Observations:
- Ring Size : Azetidine (4-membered) vs. piperidine (6-membered) rings influence ring strain and conformational flexibility. Azetidines are more strained, enhancing reactivity in ring-opening reactions .
- Substituent Effects :
- Iodine (target compound vs. ): Increases molecular weight and polarizability, making it useful in cross-coupling reactions.
- Benzyl ester : Common across analogs for carboxylic acid protection; stability varies with pH (acidic conditions favor ester hydrolysis ).
- Hydroxy/Ketone groups : Enable hydrogen bonding or further functionalization (e.g., oxidation of 3-hydroxy to 3-ketone ).
Biological Activity
3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including the azetidine ring and the iodomethyl group, confer distinct biological activities that can be harnessed for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in drug development.
The biological activity of this compound is primarily attributed to its chemical reactivity. The iodomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. This property allows the compound to form various derivatives that can interact with biological targets.
Key Mechanisms:
- Nucleophilic Substitution: The iodomethyl group can be replaced by nucleophiles, leading to the formation of substituted azetidines.
- Ring-Opening Reactions: The azetidine ring can undergo ring-opening due to its inherent strain, which can be exploited in synthetic transformations.
- Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions, releasing the carboxylic acid and potentially enhancing biological activity.
Biological Activity and Pharmacological Effects
Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.
Anticancer Activity
Studies have shown that derivatives of azetidine compounds can inhibit cancer cell proliferation. For instance, the compound has been evaluated for its ability to interfere with key signaling pathways involved in cancer progression.
Case Study:
In vitro assays demonstrated that certain azetidine derivatives exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and MDA-MB-468. The IC50 values for these compounds ranged from 2.1 to 6.8 µM, indicating potent anticancer properties .
Table: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential.
Key Pharmacokinetic Properties:
- Stability: The compound is relatively stable under standard laboratory conditions but may degrade in the presence of moisture or extreme pH levels.
- Transport and Distribution: The compound's transport within cells is influenced by interactions with specific transporters and binding proteins, which can affect its bioavailability and efficacy.
Research Applications
This compound serves as a valuable intermediate in organic synthesis and has potential applications in drug development:
- Synthesis of Bioactive Molecules: It can be utilized as a building block for synthesizing novel pharmaceuticals with enhanced biological activity.
- Study of Enzyme Mechanisms: The compound aids in elucidating enzyme mechanisms due to its ability to form various derivatives that can act as enzyme inhibitors.
Q & A
Basic Questions
Q. What are the key synthetic steps for preparing 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For analogous compounds (e.g., piperidine-based esters), steps include:
Core ring formation : Azetidine or piperidine rings are functionalized via halogenation (e.g., iodination at the 3-position using iodine sources under controlled conditions) .
Esterification : The carboxylic acid group is protected with a benzyl ester via coupling agents (e.g., DCC/DMAP) in anhydrous solvents .
Purification : Column chromatography or recrystallization ensures high purity, monitored by TLC or HPLC .
- Critical Note : Optimize iodination efficiency by controlling reaction temperature (0–25°C) and stoichiometry to avoid over-halogenation .
Q. How does pH influence the stability of benzyl ester bonds in this compound?
- Methodological Answer :
- Acidic Conditions (pH 4–6) : Promote benzyl ester bond stability. IR spectroscopy (absorption at ~1731 cm⁻¹) and ion chromatography (IC) confirm ester integrity under acidic conditions .
- Neutral pH (7) : Competing reactions occur, such as nucleophilic attack by amino groups from proteins, leading to ester cleavage and amide bond formation (evidenced by IR peaks at 1654 cm⁻¹ and elemental nitrogen content increases) .
- Experimental Design : To study pH effects, incubate the compound in buffered solutions (pH 4–7) and analyze using IR, IC, and elemental analysis .
Advanced Questions
Q. How can structural modifications of the iodomethyl group alter nucleophilic substitution pathways?
- Mechanistic Analysis :
- Iodine as a Leaving Group : The iodomethyl group enhances reactivity in SN2 substitutions due to iodine’s polarizability. For example, substitution with amines or thiols generates derivatives with modified biological activity .
- Steric Effects : Bulky substituents near the iodomethyl group (e.g., benzyl ester) may slow substitution kinetics. Monitor via kinetic studies (HPLC or NMR) .
- Data Contradiction Resolution : Conflicting reactivity reports may arise from solvent polarity. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and reduce side reactions .
Q. How to resolve contradictions in data regarding ester bond formation under varying pH?
- Analytical Strategy :
- Competing Reactions : Under neutral pH, ester bond formation competes with protein-DHP interactions (evidenced by nitrogen content increases in elemental analysis) .
- Validation Methods :
IR Spectroscopy : Compare ester (1731 cm⁻¹) and amide (1654 cm⁻¹) peaks before/after alkali treatment .
Ion Chromatography : Quantify glucuronic acid released after ester cleavage to calculate bond density .
- Table 1 : pH-Dependent Benzyl Ester Bond Formation (Summarized from )
| pH | Ester Bond Content (mmol/g) | Dominant Competing Reaction |
|---|---|---|
| 4 | 0.85 ± 0.02 | Minimal protein interaction |
| 6 | 0.62 ± 0.03 | Glucose adduct formation |
| 7 | 0.11 ± 0.01 | Protein-DHP adducts |
Q. What advanced techniques characterize the compound’s solid-state properties?
- Methodological Recommendations :
- Thermal Analysis : Use DSC to identify melting points and TGA to assess decomposition profiles (e.g., benzyl ester cleavage above 200°C) .
- Solid-State NMR : ¹³C CP/MAS NMR resolves crystallinity and hydrogen-bonding patterns in the azetidine ring .
- Contradiction Note : Discrepancies in melting points may arise from polymorphic forms. Perform X-ray diffraction (PXRD) to confirm crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
